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Compound of Interest

Compound Name: 4-Chloronicotinaldehyde

Cat. No.: B038066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Chloronicotinaldehyde (CAS No: 114077-82-6), a key intermediate in pharmaceutical and

agrochemical synthesis. Due to the limited availability of public experimental spectra for this

specific compound, this guide presents a comprehensive analysis based on data from closely

related analogs, including 2-chloro-3-pyridinecarboxaldehyde, 4-pyridinecarboxaldehyde, and

4-chlorobenzaldehyde. This information is intended to aid researchers in the identification and

characterization of 4-Chloronicotinaldehyde.

Molecular Structure and Expected Spectroscopic
Features
4-Chloronicotinaldehyde, also known as 4-chloro-3-pyridinecarboxaldehyde, possesses a

pyridine ring substituted with a chlorine atom at the 4-position and an aldehyde group at the 3-

position. This substitution pattern will dictate the chemical shifts in its NMR spectra, the

vibrational frequencies in its IR spectrum, and the fragmentation patterns in its mass spectrum.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Herein,

we provide predicted ¹H and ¹³C NMR data for 4-Chloronicotinaldehyde.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region

corresponding to the three protons on the pyridine ring, and one signal for the aldehydic proton.

Table 1: Predicted ¹H NMR Data for 4-Chloronicotinaldehyde

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 Singlet 1H H-7 (Aldehyde)

~8.9 Singlet 1H H-2

~8.6 Doublet 1H H-6

~7.6 Doublet 1H H-5

Predictions are based on data for isomeric and related compounds and are typically recorded

in CDCl₃.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the

molecule.

Table 2: Predicted ¹³C NMR Data for 4-Chloronicotinaldehyde

Chemical Shift (δ, ppm) Assignment

~190 C-7 (Aldehyde C=O)

~155 C-2

~152 C-6

~145 C-4

~130 C-3

~125 C-5
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Predictions are based on data for isomeric and related compounds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Chloronicotinaldehyde is expected to show characteristic absorption bands for

the aldehyde group and the chlorinated pyridine ring.

Table 3: Predicted IR Absorption Bands for 4-Chloronicotinaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

~2820, ~2720 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1705 Strong Aldehyde C=O stretch

~1580, ~1470 Medium-Strong C=C and C=N ring stretching

~1100 Medium C-Cl stretch

~800-900 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for 4-Chloronicotinaldehyde
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m/z Relative Intensity Assignment

141/143 High

[M]⁺˙ (Molecular ion peak, with

3:1 ratio due to ³⁵Cl/³⁷Cl

isotopes)

140/142 Medium [M-H]⁺

112/114 Medium [M-CHO]⁺

76 Medium [C₅H₄N]⁺

Experimental Protocols
While specific experimental parameters for 4-Chloronicotinaldehyde are not publicly

available, the following are general methodologies for obtaining the spectroscopic data

discussed.

NMR Spectroscopy: A sample of 4-Chloronicotinaldehyde (~5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

IR Spectroscopy: An IR spectrum can be obtained using an FT-IR spectrometer. For a solid

sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry

KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance

(ATR) can be used by placing the solid sample directly on the ATR crystal.

Mass Spectrometry: A dilute solution of the compound is introduced into the mass

spectrometer. Electron Ionization (EI) is a common method for volatile compounds. The

resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 4-Chloronicotinaldehyde.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 4-Chloronicotinaldehyde

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis
(Chemical Shifts, Coupling)

IR Data Analysis
(Functional Groups)

MS Data Analysis
(Molecular Weight, Fragmentation)

Structure Confirmation
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chloronicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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